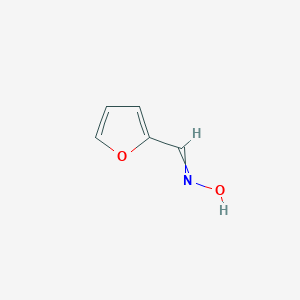
Acetonitrile, (methylenedinitrilo)tetra-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (methylenedinitrilo)tetra- is a chemical compound with the molecular formula C₉H₁₀N₆ and a molecular weight of 202.2159 g/mol . It is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile, (methylenedinitrilo)tetra- can be synthesized through several methods. One common method involves the high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal catalyst in a reduced valence state . Another method involves the dehydration of acetic acid or acetic anhydride with ammonia, using dehydrating agents such as phosphorus pentoxide, phosphorus trichloride, or aluminum chloride .
Industrial Production Methods
Industrial production of acetonitrile, (methylenedinitrilo)tetra- typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (methylenedinitrilo)tetra- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include amides, acids, primary amines, and various substituted derivatives .
Scientific Research Applications
Acetonitrile, (methylenedinitrilo)tetra- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetonitrile, (methylenedinitrilo)tetra- involves its ability to act as a nucleophile due to the presence of lone pair electrons on the nitrogen atoms. It can form anions in situ under basic conditions, which then participate in nucleophilic attacks on electrophilic centers . This property makes it a versatile reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetonitrile, (methylenedinitrilo)tetra- include:
- Hydrogen cyanide
- Thiocyanic acid
- Cyanogen iodide
- Cyanogen bromide
- Cyanogen chloride
- Cyanogen fluoride
- Aminoacetonitrile
- Glycolonitrile
- Cyanogen
- Propionitrile
- Aminopropionitrile
- Malononitrile
- Pivalonitrile
- Acetone cyanohydrin
Uniqueness
What sets acetonitrile, (methylenedinitrilo)tetra- apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions. Its stability and ability to form multiple anions make it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGXTAWLNPYQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)CN(CC#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278136 |
Source


|
| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-43-4 |
Source


|
| Record name | NSC6400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B74153.png)








